(R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine
Overview
Description
®-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is a chiral amine derivative of tetrahydroisoquinoline. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It features a tetrahydroisoquinoline core, which is a common structural motif in many natural alkaloids and synthetic pharmaceuticals.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, ®-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors or enzymes. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an intermediate in the synthesis of drugs targeting neurological disorders, cardiovascular diseases, and other conditions.
Industry: The compound’s derivatives are used in the production of fine chemicals, agrochemicals, and materials science applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a chiral catalyst to ensure the formation of the ®-enantiomer. Another approach involves the use of chiral auxiliaries or chiral reagents to induce asymmetry during the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, pressure, and temperature conditions are optimized to maximize yield and enantiomeric purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming imine or nitrile derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Fully saturated amine derivatives.
Substitution: Various N-substituted tetrahydroisoquinoline derivatives.
Mechanism of Action
The mechanism of action of ®-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the structure of the derivatives formed.
Comparison with Similar Compounds
(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine: The enantiomer of the compound, which may have different biological activities.
Tetrahydroisoquinoline: The parent compound, which lacks the methanamine group.
Isoquinoline: The fully aromatic analog, which has different chemical properties.
Uniqueness: ®-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is unique due to its chiral nature and the presence of the methanamine group, which imparts specific reactivity and biological activity. Its enantiomeric purity is crucial for its pharmacological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDYNQIMTRERLH-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=CC=CC=C21)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234287 | |
Record name | (3R)-1,2,3,4-Tetrahydro-3-isoquinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701234287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-41-7 | |
Record name | (3R)-1,2,3,4-Tetrahydro-3-isoquinolinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-1,2,3,4-Tetrahydro-3-isoquinolinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701234287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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